Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile
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Overview
Description
Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole derivatives are known for their significant biological activities and are used in various medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile typically involves the reaction of cyclopentanone with p-tolylthiazole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
similar thiazole derivatives are often synthesized using one-pot multi-component reactions, which are efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, it can inhibit matrix metalloproteinases and kinases, which are involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: A thiazole derivative used in cancer treatment.
Uniqueness
Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile is unique due to its specific structure, which combines a cyclopentylidene group with a thiazole ring and a nitrile group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N2S |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-cyclopentylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C17H16N2S/c1-12-6-8-14(9-7-12)16-11-20-17(19-16)15(10-18)13-4-2-3-5-13/h6-9,11H,2-5H2,1H3 |
InChI Key |
VFLQKCDHKJKXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCC3)C#N |
Origin of Product |
United States |
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